molecular formula C19H23FN2O3S B6134820 1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE

1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B6134820
M. Wt: 378.5 g/mol
InChI Key: YSXGHJAYKLIVBB-UHFFFAOYSA-N
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Description

1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the ethylphenyl group: This step may involve a nucleophilic substitution reaction where the piperazine core reacts with an ethylphenyl halide.

    Attachment of the fluoromethoxybenzenesulfonyl group: This can be done through a sulfonylation reaction using a fluoromethoxybenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides or sulfonates can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ETHYLPHENYL)-4-(4-FLUOROBENZENESULFONYL)PIPERAZINE
  • 1-(4-ETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE
  • 1-(4-METHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE

Uniqueness

1-(4-ETHYLPHENYL)-4-(4-FLUORO-2-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with desired activities.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

1-(4-ethylphenyl)-4-(4-fluoro-2-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3S/c1-3-15-4-7-17(8-5-15)21-10-12-22(13-11-21)26(23,24)19-9-6-16(20)14-18(19)25-2/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXGHJAYKLIVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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